molecular formula C10H8ClN B13234409 7-Chloro-5-methylisoquinoline

7-Chloro-5-methylisoquinoline

Cat. No.: B13234409
M. Wt: 177.63 g/mol
InChI Key: AYDXOHHFYNMNMK-UHFFFAOYSA-N
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Description

Overview of Substituted Isoquinolines in Research Contexts

The biological activity of the isoquinoline (B145761) core can be significantly modulated by the introduction of various substituents onto the ring system. nbinno.comnih.gov The nature, position, and stereochemistry of these substituents are critical in determining the potency, selectivity, and pharmacokinetic properties of the resulting compounds. nbinno.comnih.gov Common substitutions, such as halogenation and methylation, play a crucial role in the strategic design of new drug candidates.

Halogenation , the introduction of a halogen atom (e.g., chlorine), can profoundly influence a molecule's properties. A chloro-substituent can alter the electronic distribution within the aromatic system, which can affect binding affinities to biological targets. nih.gov Furthermore, the lipophilicity of the molecule is often increased, which can enhance its ability to cross cell membranes. nih.gov

Methylation , the addition of a methyl group, can also have significant effects. A methyl group can influence the molecule's conformation and provide steric bulk that may enhance or hinder binding to a target. mdpi.com It can also impact the metabolic stability of the compound. mdpi.com The strategic placement of chloro and methyl groups on the isoquinoline scaffold is, therefore, a key strategy in the optimization of lead compounds in drug discovery.

Positioning of 7-Chloro-5-methylisoquinoline as a Target of Academic Investigation

While direct and extensive research on this compound is not widely documented in publicly available literature, its structure suggests it is a compound of significant academic interest. The specific substitution pattern—a chloro group at the 7-position and a methyl group at the 5-position—positions it as a valuable subject for synthetic and medicinal chemistry research.

Based on the known bioactivities of related substituted isoquinolines, this compound could be hypothesized to exhibit a range of pharmacological properties. For instance, various halogenated isoquinolines have been investigated for their antimicrobial and anticancer activities. nih.govnih.gov Similarly, methylated isoquinolines are components of numerous biologically active compounds. mdpi.comsciencemadness.org

The academic investigation of this compound would likely focus on several key areas:

Novel Synthesis: Developing efficient and regioselective methods for its synthesis.

Biological Screening: Evaluating its activity against a panel of biological targets, such as kinases, microbes, and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Using it as a scaffold to synthesize a library of related compounds to understand how structural modifications impact its biological activity.

The unique electronic and steric properties conferred by the 7-chloro and 5-methyl substituents make it a compelling candidate for exploration within the broader search for new bioactive heterocyclic compounds.

Historical Development of Isoquinoline Chemistry Relevant to Halogenated and Methylated Analogues

The history of isoquinoline chemistry began in 1885 with its first isolation from coal tar. wikipedia.orgchemicalbook.com Since then, a rich and diverse field of synthetic chemistry has evolved around this heterocyclic system. Several classic named reactions have been fundamental to the synthesis of the isoquinoline core and its derivatives:

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the corresponding isoquinoline. mdpi.com

Pomeranz-Fritsch Reaction: This method provides a route to isoquinolines from the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org

Pictet-Spengler Reaction: A reaction that condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline.

In recent decades, modern synthetic methods have provided more sophisticated tools for the synthesis and functionalization of isoquinolines. Transition-metal-catalyzed cross-coupling reactions, C-H activation, and novel cyclization strategies have enabled the synthesis of a wide array of substituted isoquinolines with high efficiency and selectivity. acs.orgorganic-chemistry.org

The synthesis of halogenated and methylated isoquinolines has been a particular focus of these modern methods. Direct halogenation of the isoquinoline ring can be challenging due to issues with regioselectivity, but new methods have been developed to achieve site-selective halogenation. acs.org Similarly, various strategies for the introduction of methyl groups have been reported, expanding the chemical space available for medicinal chemistry exploration. acs.org

Below is a table summarizing some key historical synthetic methods for isoquinolines:

Reaction NameDescriptionYear of Development
Bischler-Napieralski Reaction Cyclization of β-arylethylamides to 3,4-dihydroisoquinolines.1893
Pomeranz-Fritsch Reaction Synthesis of isoquinolines from benzaldehydes and aminoacetoaldehyde acetals.1893
Pictet-Spengler Reaction Cyclization of β-arylethylamines with aldehydes or ketones to form tetrahydroisoquinolines.1911

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

7-chloro-5-methylisoquinoline

InChI

InChI=1S/C10H8ClN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3

InChI Key

AYDXOHHFYNMNMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 7 Chloro 5 Methylisoquinoline and Its Derivatives

Established Strategies for Isoquinoline (B145761) Skeleton Construction

The synthesis of the isoquinoline core can be achieved through various cyclization reactions. These methods often involve the formation of a new carbon-carbon and a new carbon-nitrogen bond to construct the heterocyclic ring. The choice of a specific synthetic route often depends on the desired substitution pattern on the isoquinoline ring and the availability of starting materials.

Cyclization Reactions and Their Mechanistic Variants

Several named reactions are cornerstones of isoquinoline synthesis, each with its own mechanistic nuances and applications. These reactions provide access to dihydroisoquinolines and tetrahydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under refluxing acidic conditions. nrochemistry.comorganic-chemistry.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com Both pathways culminate in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. arsdcollege.ac.in Subsequent dehydrogenation can then yield the fully aromatic isoquinoline. arsdcollege.ac.in

For the synthesis of a substituted isoquinoline like 7-Chloro-5-methylisoquinoline, a corresponding N-[2-(4-chloro-2-methylphenyl)ethyl]acetamide would be the required starting material. The cyclization would then be promoted by a dehydrating agent.

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction wikipedia.org

ReagentConditionsSubstrate Type
POCl₃Refluxβ-arylethylamides
P₂O₅ in refluxing POCl₃RefluxAmides with electron-poor aromatic rings
SnCl₄, BF₃·OEt₂VariablePhenethylamides
Tf₂O, PPAVariablePhenethylcarbamates

The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu The reaction is typically catalyzed by an acid, which facilitates the formation of an electrophilic iminium ion that then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgjk-sci.com The reaction works well with electron-rich aromatic rings like indoles and pyrroles, and can also be applied to less nucleophilic systems under more forcing conditions. wikipedia.org

The mechanism begins with the formation of a Schiff base from the amine and the carbonyl compound. jk-sci.com Protonation of the Schiff base generates a reactive iminium ion. jk-sci.com This is followed by a 6-endo-trig cyclization, where the aromatic ring acts as the nucleophile, attacking the iminium carbon. youtube.com A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. jk-sci.com

Enantioselective versions of the Pictet-Spengler reaction have been developed, often employing chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center at C-1. clockss.org

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by condensing an aromatic aldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org The reaction is promoted by an acid, typically sulfuric acid, which catalyzes the cyclization of the initially formed benzalaminoacetal. wikipedia.orgcaltech.edu

The mechanism involves the formation of a Schiff base (benzalaminoacetal) from the aldehyde and the aminoacetal. wikipedia.org Under acidic conditions, one of the alkoxy groups is protonated and eliminated as an alcohol. The subsequent cyclization and elimination of the second alcohol molecule lead to the formation of the aromatic isoquinoline ring. wikipedia.org This method is valuable for accessing isoquinolines with substitution patterns that may be difficult to obtain through other routes. organicreactions.org

A milder alternative to the classical Bischler-Napieralski conditions was developed by Movassaghi and Hill. organic-chemistry.orgnih.gov This method utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) for the cyclodehydration of amides to form isoquinolines and their derivatives. organic-chemistry.orgnih.gov The reaction proceeds at low temperatures and offers short reaction times, accommodating a wide range of functional groups, including halogenated substrates. organic-chemistry.orgnih.gov

The proposed mechanism involves the electrophilic activation of the amide by Tf₂O, leading to the formation of a highly reactive nitrilium ion or a pyridinium (B92312) adduct. organic-chemistry.orgorganic-chemistry.org This electrophilic species is then trapped intramolecularly by the aromatic ring to afford the cyclized product. organic-chemistry.org This method has been successfully applied to the synthesis of various isoquinolines and related heterocycles. organic-chemistry.orgmit.edu

Table 2: Movassaghi Cyclodehydration Conditions organic-chemistry.org

ReagentsTemperatureKey Features
Tf₂O, 2-chloropyridine-78 °C to room temperatureMild conditions, short reaction times, broad substrate scope

A modern approach to isoquinoline synthesis involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.orgnih.gov This method, developed by Niu and Liang, provides a novel and efficient route to substituted isoquinolines in moderate to good yields and tolerates a variety of functional groups. organic-chemistry.orgnih.gov

The reaction is typically catalyzed by a silver salt, such as AgSbF₆, often with an additive like trifluoroacetic acid (TFA), in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. organic-chemistry.org The proposed mechanism involves the coordination of the silver catalyst to the alkyne, which facilitates a regioselective intramolecular attack by the azide, leading to the cyclized isoquinoline product. organic-chemistry.org This methodology has been shown to be effective for the synthesis of a range of substituted isoquinolines. organic-chemistry.orggoogle.comorganic-chemistry.org

Table 3: Niu Silver-Catalyzed Cyclization Conditions organic-chemistry.org

CatalystAdditiveSolventTemperatureYields
AgSbF₆TFADCE80 °CUp to 85%

Palladium-Catalyzed C-H Activation and Annulation Methodologies

Transition-metal-catalyzed C-H activation and annulation has become a powerful tool for the efficient construction of heterocyclic compounds like isoquinolines. nrochemistry.com Palladium catalysis, in particular, offers a versatile platform for these transformations. These reactions typically proceed through a common mechanistic pathway involving the coordination of the palladium catalyst to a directing group on an aromatic precursor. This is followed by selective C-H bond cleavage to form a palladacycle intermediate. Subsequent migratory insertion of a coupling partner, such as an alkene or alkyne, and reductive elimination yields the final heterocyclic product. jk-sci.com

A notable example involves the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to produce substituted 3,4-dihydroisoquinolin-1(2H)-ones. jk-sci.com This method demonstrates good yields and high regioselectivity under relatively mild conditions. jk-sci.com The catalytic cycle is proposed to initiate with the formation of a five-membered cyclopalladated intermediate, which then reacts with the allene. jk-sci.com

Another approach utilizes oximes as directing groups for the synthesis of isoquinoline N-oxides. nrochemistry.com Under palladium-catalyzed, acid-assisted conditions, an oxime-directed C-H activation–annulation reaction can selectively produce a range of polysubstituted isoquinoline N-oxides in moderate to good yields. nrochemistry.comacs.org

Catalyst SystemDirecting GroupCoupling PartnerProduct TypeReference
Pd(CH₃CN)₂Cl₂ / Ag₂CO₃N-methoxyamide2,3-Allenoic acid ester3,4-Dihydroisoquinolin-1(2H)-one jk-sci.com
Pd(OAc)₂ / TFAOximeAlkyneIsoquinoline N-oxide nrochemistry.com

Oxidative Annulation Strategies for Isoquinoline Synthesis

Many C-H activation strategies for isoquinoline synthesis are inherently oxidative processes. These oxidative annulation reactions often employ a transition-metal catalyst and an oxidant to facilitate the cyclization. For instance, the palladium-catalyzed synthesis of hydroisoquinolones from N-methoxybenzamides uses silver carbonate (Ag₂CO₃) as the oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. jk-sci.com

Beyond palladium, other metals like rhodium have been used. Rh(III)-catalyzed oxidative annulation of N-t-Bu aromatic aldimines with internal alkynes has been shown to produce 1-unsubstituted isoquinolines. whiterose.ac.uk In some cases, the directing group itself can act as an internal oxidant. This is observed in the Pd(II)-catalyzed cyclization of oximes with vinyl azides, which proceeds under mild conditions.

Alternative methods are continuously being developed, including a strategy utilizing cerium dioxide (CeO₂) as a catalyst for oxidative annulation, which is followed by dehydrogenation to yield the aromatic isoquinoline core. wikipedia.org

Metal-Mediated and Metal-Free Functionalization Approaches

While palladium and rhodium are frequently used, other transition metals such as ruthenium, cobalt, and manganese have also been successfully employed in the synthesis of isoquinolines via C-H activation. whiterose.ac.uk For example, ruthenium catalysts have been used in the reaction of aryl oximes and alkynes, offering a less expensive alternative to rhodium for similar transformations. nrochemistry.com Cobalt-catalyzed [4+2] annulation of aryl amidines with diazo compounds provides another efficient, oxidant-free route to isoquinolines.

In recent years, there has been a growing interest in developing metal-free functionalization methods to avoid potential heavy metal contamination in final products. vulcanchem.com These approaches represent a green and viable alternative for C-H functionalization. vulcanchem.com One such strategy describes the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, proceeding without a metal catalyst. mdpi.com Another transition-metal-free method allows for the reductive hydroxymethylation of isoquinolines to produce complex tetrahydroisoquinoline structures using simple and inexpensive reagents. whiterose.ac.uk

Targeted Synthesis of this compound

The specific synthesis of this compound requires precise regiochemical control. This is most commonly achieved by using starting materials that already contain the chloro and methyl substituents in the desired positions on the aromatic ring, rather than by late-stage functionalization of the isoquinoline core. Classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions are well-suited for this "scaffold-first" approach.

Regioselective Introduction of Chlorine at the 7-Position of the Isoquinoline Ring

Direct and regioselective chlorination of a pre-formed isoquinoline ring at the C-7 position is a significant synthetic challenge. While methods for direct C-H chlorination exist, achieving selectivity at a specific position on the benzene (B151609) ring portion of the isoquinoline is difficult without a suitable directing group. nih.gov For instance, palladium-catalyzed C-H chlorination often requires a directing group to achieve high regioselectivity.

A more reliable and common strategy is to construct the isoquinoline ring using a precursor that already contains a chlorine atom at the desired position. In a Bischler-Napieralski-type synthesis, this would involve starting with a phenylethylamine that is substituted with chlorine at the meta-position relative to the ethylamine (B1201723) side chain. For example, a β-(3-chlorophenyl)ethylamide could undergo intramolecular cyclization. The presence of other substituents on the ring will direct the cyclization. In the case of a precursor for this compound, the cyclization would need to occur para to the methyl group and ortho to the chloro group.

Methodologies for Methyl Group Installation at the 5-Position

Similar to the chlorine atom, installing the methyl group at the C-5 position is best accomplished by incorporating it into the initial building blocks. In the context of a Bischler-Napieralski nrochemistry.comjk-sci.comorganic-chemistry.orgwikipedia.org or Pictet-Spengler reaction, acs.orgwikipedia.orgyoutube.com the synthesis would begin with a phenylethylamine derivative containing a methyl group at the appropriate position. For the synthesis of this compound, the required starting material would be a derivative of 3-chloro-5-methylphenethylamine.

The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com The methyl group at the 5-position would facilitate this electrophilic substitution reaction. jk-sci.com

Multi-Step Synthesis Protocols for this compound

A plausible multi-step synthesis of this compound would logically employ the Bischler-Napieralski reaction, which is a classic and robust method for isoquinoline synthesis. wikipedia.org The general sequence is outlined below:

Precursor Synthesis : The synthesis would commence with a suitably substituted aromatic compound, such as 3-chloro-5-methyltoluene or a related derivative, which would be elaborated to form N-acetyl-(3-chloro-5-methylphenylethylamine). This key intermediate contains both the chlorine and methyl groups in the correct orientation for the final product.

Cyclization : The N-acetyl-(3-chloro-5-methylphenylethylamine) precursor undergoes intramolecular cyclization upon treatment with a strong dehydrating agent. The Bischler-Napieralski reaction is typically carried out in refluxing acidic conditions with reagents like POCl₃. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction is directed by the substituents on the benzene ring, leading to the formation of 7-chloro-5-methyl-3,4-dihydroisoquinoline. jk-sci.com

Aromatization : The resulting 3,4-dihydroisoquinoline (B110456) intermediate is not yet fully aromatic. The final step is a dehydrogenation reaction to introduce the double bond within the heterocyclic ring. This is commonly achieved by heating the dihydroisoquinoline with a catalyst such as palladium on carbon (Pd/C) to furnish the target molecule, this compound. organic-chemistry.org

This synthetic strategy, which builds the desired substitution pattern into the starting materials before ring construction, provides a reliable and regiochemically controlled route to this compound.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry and atom economy are increasingly critical in modern organic synthesis, aiming to maximize the incorporation of starting materials into the final product while minimizing waste and the use of hazardous substances. matanginicollege.ac.inrsc.orgjocpr.comulaval.ca Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often suffer from drawbacks like harsh reaction conditions, low yields, and the generation of significant waste, making them less aligned with green chemistry principles. niscpr.res.inpnas.org

Modern approaches seek to address these limitations. For instance, the development of one-pot syntheses and cascade reactions enhances atom and step economy. niscpr.res.inresearchgate.net The use of recyclable catalysts, such as Ru(II)/PEG-400, and environmentally benign solvents like water, further contributes to the green synthesis of isoquinolines. niscpr.res.insemanticscholar.org Such methods often feature simpler work-up procedures and can proceed at ambient temperatures, reducing energy consumption. niscpr.res.inresearchgate.net

Key Green Chemistry Considerations in Isoquinoline Synthesis:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. jetir.org

Solvent Choice: Utilizing greener solvents like water or polyethylene (B3416737) glycol (PEG) minimizes the environmental impact of volatile organic compounds. niscpr.res.insemanticscholar.org

Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures reduces energy consumption. matanginicollege.ac.in

Renewable Feedstocks: Whenever feasible, using raw materials from renewable sources is preferred. ulaval.ca

The following table compares the atom economy of classical isoquinoline syntheses with modern, greener alternatives.

Reaction Description Atom Economy Considerations
Bischler-Napieralski Cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgOften requires stoichiometric amounts of condensing agents (e.g., POCl₃), leading to significant inorganic waste. pnas.orgwikipedia.org
Pomeranz-Fritsch Acid-mediated cyclization of a benzalaminoacetal. acs.orgCan have limitations with certain substrates and may require harsh acidic conditions. pnas.orgacs.org
Pictet-Spengler Condensation of a β-arylethylamine with an aldehyde or ketone. arsdcollege.ac.inGenerally more atom-economical than the Bischler-Napieralski reaction but can still require acidic catalysts. pnas.org
Modern Catalytic Methods e.g., Ru(II)-catalyzed reaction in PEG-400. niscpr.res.inHigh atom economy, use of a recyclable catalyst, and a biodegradable solvent system. niscpr.res.in
Copper-Catalyzed Cyclization in Water Intramolecular cyclization of ortho-alkynylaryl oxime derivatives. semanticscholar.orgHigh atom economy, avoids organic solvents, and proceeds under mild conditions. semanticscholar.org

Derivatization and Functionalization of the this compound Scaffold

The this compound core offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The chlorine and methyl groups, along with the heterocyclic ring system, dictate the regioselectivity of various reactions.

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) on Halogenated Isoquinolines

Electrophilic Aromatic Substitution (EAS): In isoquinoline, electrophilic substitution typically occurs on the benzene ring, which is more electron-rich than the pyridine (B92270) ring. uomustansiriyah.edu.iqimperial.ac.uk The positions of substitution are influenced by the existing substituents. For instance, nitration of isoquinoline yields a mixture of 5-nitro- and 8-nitroisoquinolines. uomustansiriyah.edu.iq The methyl group at the 5-position and the chloro group at the 7-position of this compound will direct incoming electrophiles. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on the isoquinoline ring predominantly occurs at the C1 position. arsdcollege.ac.in The presence of a halogen, such as the chlorine atom at C7 in this compound, provides a site for NAS reactions. However, the chlorine at C1 in 1-chloro-7-methylisoquinoline (B1370838) is particularly susceptible to displacement by nucleophiles like amines and alkoxides. The rate of NAS can be influenced by other substituents on the ring; for example, an electron-withdrawing group can activate the ring towards nucleophilic attack. libretexts.org

Reaction Type Typical Reagents Favored Position on Isoquinoline Ring Influence of Substituents on this compound
EAS (Nitration) HNO₃, H₂SO₄5 and 8 positions uomustansiriyah.edu.iqThe 5-methyl group activates and the 7-chloro deactivates the benzene ring, influencing the exact position of substitution.
EAS (Sulfonation) Oleum (H₂SO₄ + SO₃)5-position uomustansiriyah.edu.iqThe directing effects of the methyl and chloro groups will determine the outcome.
NAS Amines, Alkoxides, Thiols1-position arsdcollege.ac.inThe chlorine at C7 can be a site for NAS, though less reactive than a halogen at C1.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles like this compound. mdpi.com The chlorine atom at the C7 position can serve as a handle for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. It is a versatile method for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. thermofisher.com While highly useful, regioselectivity can be a challenge with certain unsymmetrical alkenes. diva-portal.org The reaction tolerates a wide variety of functional groups. thermofisher.com Reductive Heck reactions have also been developed to couple alkenes with aryl halides. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. A domino approach involving a Sonogashira coupling has been used to synthesize imidazo[2,1-a]isoquinolines. nih.gov

Coupling Reaction Reactants Product Type Potential Application for this compound
Suzuki Aryl/vinyl boronic acid or esterBiaryl or vinyl-substituted isoquinolineArylation or vinylation at the C7 position.
Heck AlkeneAlkene-substituted isoquinolineVinylation at the C7 position.
Sonogashira Terminal alkyneAlkynyl-substituted isoquinolineIntroduction of an alkyne at the C7 position.

Post-Synthetic Modification of the Isoquinoline Core

Beyond cross-coupling reactions, the isoquinoline core can undergo various other modifications:

Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents. The isoquinoline nitrogen can be oxidized to an N-oxide, which can facilitate further reactions. arsdcollege.ac.in

Reduction: The heterocyclic ring can be reduced to yield dihydro- or tetrahydroisoquinoline derivatives. arsdcollege.ac.in For example, reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline. arsdcollege.ac.in

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy. niscpr.res.in For instance, palladium-catalyzed dual C-H bond activation has been used for the alkylation of quinoline (B57606) N-oxides. mdpi.com

Heterocyclic Annulation and Fusion Reactions Involving Isoquinoline Derivatives

The isoquinoline scaffold can be used as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve cycloaddition or annulation strategies.

[4+2] Annulation: Rhodium(III)-catalyzed [4+2] annulation reactions can be used to construct derivatives like 1-aminoisoquinolines. nih.gov

[3+2] Cycloaddition: Isoquinolinium ylides can react with various dipolarophiles in [3+2] cycloaddition reactions to form fused systems. For example, reaction with an aldehyde can lead to pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

Domino Reactions: Multi-step reactions performed in a single pot, such as a Sonogashira coupling followed by intramolecular cyclization, can efficiently generate fused isoquinoline adducts. nih.gov

Three-Component Reactions: One-pot, three-component reactions of aryl ketones, hydroxylamine, and alkynes can rapidly assemble multisubstituted isoquinolines and other fused pyridines. acs.org

Catalytic Systems Utilized in the Synthesis and Modification of this compound

The synthesis and functionalization of the this compound scaffold are significantly advanced by the use of various transition-metal catalytic systems. These catalysts offer efficient and selective routes to construct the core isoquinoline structure and to introduce further molecular diversity. The primary catalytic strategies involve palladium, rhodium, and copper-based systems, which are instrumental in forming key carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of polysubstituted isoquinolines. nih.gov These methods often involve the sequential α-arylation of ketones followed by a cyclization step. nih.gov This approach allows for the convergent synthesis of the isoquinoline core from readily available starting materials. nih.gov For instance, a palladium catalyst, in conjunction with a suitable ligand and base, can facilitate the coupling of an appropriately substituted aryl halide with a ketone. nih.gov The resulting intermediate can then undergo an acid-catalyzed cyclization to form the isoquinoline ring system. This methodology is powerful as it is not restricted to electron-rich carbocycles and provides a versatile route to a wide array of isoquinoline derivatives. nih.gov Furthermore, palladium catalysts are crucial for post-synthetic modifications of the this compound core, such as in Suzuki, Heck, and Sonogashira coupling reactions, enabling the introduction of various functional groups at the chloro-substituted position. mdpi.comacs.org

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines. hbni.ac.inscispace.com This methodology often utilizes a directing group to achieve high regioselectivity. hbni.ac.in For example, the reaction of aryl ketones with hydroxylamine-O-sulfonic acid can generate an in-situ directing group, which then guides a rhodium catalyst to activate a specific C-H bond, leading to annulation with an alkyne and the formation of the isoquinoline skeleton. hbni.ac.in This approach is notable for its efficiency and tolerance of various functional groups. hbni.ac.in Chiral dirhodium tetracarboxylate catalysts have also been developed for enantioselective C-H functionalization reactions, which could be applied to the synthesis of chiral derivatives of this compound. nih.gov

Copper-catalyzed reactions also play a significant role in the synthesis and modification of isoquinoline derivatives. Copper catalysts can be employed in annulation reactions to construct the isoquinoline core. researchgate.net For example, a copper-catalyzed annulation of α,β-unsaturated O-acyl ketoximes with isoquinolinium N-ylides has been developed for the synthesis of complex benzo nih.govethz.chindolizine cores. researchgate.net In the context of modification, copper catalysts are effective in the oxidation of dihydroisoquinolines to the corresponding isoquinolines, using air as a green oxidant. acs.org This is particularly relevant for synthetic routes that may produce a partially saturated isoquinoline ring that requires subsequent aromatization.

Reactivity and Mechanistic Investigations of 7 Chloro 5 Methylisoquinoline and Its Structural Analogues

Investigation of Reactive Sites and Electronic Properties of the Isoquinoline (B145761) Ring with Chloro and Methyl Substituents

The reactivity and electronic properties of the isoquinoline ring are significantly influenced by the nature and position of its substituents. In 7-Chloro-5-methylisoquinoline, the chloro and methyl groups play a crucial role in directing the molecule's reactivity.

The chlorine atom at the 7-position is an electron-withdrawing group through its inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic attack. Conversely, the methyl group at the 5-position is an electron-donating group (+I effect), which activates the ring. The interplay of these opposing electronic effects, along with steric factors, determines the preferred sites for chemical reactions.

The nitrogen atom in the isoquinoline ring is a key reactive site, particularly for protonation and reactions with electrophiles. The electronic effects of the chloro and methyl substituents also modulate the basicity of the nitrogen atom.

Table 1: Calculated Electronic Properties of Substituted Isoquinolines

Compound Parameter Value Reference
7-Methylisoquinoline Activation Energy for Chlorination at C8 12.3 kcal/mol lower than at C6
Substituted Isoquinolines Dipole Moment Varies with solvent researchgate.net

This table presents theoretical data on the electronic properties of substituted isoquinolines, highlighting the influence of substituents on reactivity.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetic and thermodynamic studies provide valuable insights into the feasibility and rate of chemical reactions involving this compound. While specific kinetic data for this exact compound is not extensively available in the public domain, general principles of physical organic chemistry can be applied.

For instance, in reactions involving the displacement of the chloro group, the stability of the Meisenheimer complex intermediate is a critical factor. The electron-donating methyl group at the 5-position might slightly destabilize this intermediate, potentially slowing down the reaction compared to an unsubstituted chloroisoquinoline.

Kinetic studies on the oxidation of related heterocyclic compounds have shown that the reaction rates are often dependent on the concentration of the oxidant and the substrate, as well as the acidity of the medium. researchgate.net Thermodynamic control versus kinetic control can also lead to different product distributions under varying reaction conditions, such as temperature. For example, nitration of 6-chloro-1-methylisoquinoline (B2576185) at 0°C yields the 5-nitro derivative (kinetic product), while at 80°C the 8-nitro derivative (thermodynamic product) is favored.

Detailed Mechanistic Elucidation of Novel Transformations

Radical Reaction Pathways in Isoquinoline Chemistry

Radical reactions offer a powerful tool for the functionalization of isoquinoline rings, often under mild conditions. researchgate.net The Minisci reaction, a classical example, involves the addition of a radical to a protonated N-heterocycle. researchgate.net Recent advancements have focused on visible-light-mediated radical reactions, which avoid the need for harsh oxidants. nih.gov

These photochemical methods can generate radicals that subsequently add to the isoquinoline ring. nih.gov Mechanistic investigations suggest that these reactions can proceed through a radical-mediated spin-center shift. nih.gov The regioselectivity of radical addition is influenced by both electronic and steric factors. For isoquinoline itself, radical attack is generally favored at the C1 position. The presence of substituents like the chloro and methyl groups in this compound would be expected to influence the regiochemical outcome of such radical reactions.

Recent studies have explored the synthesis of amide-functionalized isoquinoline derivatives through photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization. rsc.org Mechanistic studies, including radical scavenger experiments, have confirmed a radical-mediated pathway for these transformations. rsc.org

Understanding Transition Metal-Catalyzed Mechanisms

Transition metal catalysis has become indispensable for the synthesis and functionalization of isoquinoline derivatives. chim.it Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are widely used to form new carbon-carbon bonds at the position of the chloro group in this compound.

The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For example, in a Suzuki-Miyaura coupling, a palladium(0) catalyst oxidatively adds to the C-Cl bond of this compound. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. chim.it

Copper-catalyzed reactions have also been employed for the synthesis of complex isoquinoline derivatives. For instance, a copper-catalyzed cyanoalkylation/cyclization strategy has been developed to construct indolo[2,1-a]isoquinoline derivatives. continental.edu.pe

Table 2: Examples of Transition Metal-Catalyzed Reactions on Isoquinolines

Reaction Type Catalyst Substrate Scope Reference
Suzuki-Miyaura Coupling Pd(OAc)₂/ligand 2-Chloroquinolines with arylboronic acids chim.it
Sonogashira Coupling PdCl₂/Ph₃P 2-Chloro-3-(chloromethyl)quinolines with terminal acetylenes chim.it

This table summarizes key transition metal-catalyzed reactions used in the functionalization of isoquinoline and quinoline (B57606) systems.

Protonation Behavior and Acid-Base Reactivity Profiles

The nitrogen atom of the isoquinoline ring is basic and can be protonated by acids. The pKa value, which is a measure of the acidity of the conjugate acid, is a fundamental property that governs the behavior of isoquinolines in acidic or basic media. The pKa of isoquinoline itself is 5.4.

The substituents on the isoquinoline ring significantly affect its basicity. Electron-donating groups, like the methyl group at the 5-position in this compound, increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa). Conversely, electron-withdrawing groups, such as the chloro group at the 7-position, decrease the electron density on the nitrogen, leading to a decrease in basicity (lower pKa).

Studies on substituted 1-(N,N-dimethylamino)isoquinolines have shown a good correlation between the pKa values and Hammett substituent constants. researchgate.netumich.edu For 7-substituted derivatives, a better correlation was found with σm Hammett constants. researchgate.netumich.edu For a 7-chloro substituted derivative in this series, the pKa was determined to be 5.40 ± 0.12. researchgate.net

Table 3: pKa Values of Substituted Isoquinolines

Compound pKa Reference
Isoquinoline 5.4
1-(N,N-dimethylamino)-7-chloroisoquinoline 5.40 ± 0.12 researchgate.net

This table provides experimental pKa values for some substituted isoquinolines, illustrating the electronic effects of substituents on basicity.

Stability Studies in Various Chemical Environments Relevant to Research

The stability of this compound is an important consideration for its synthesis, storage, and application in various chemical reactions. Generally, isoquinoline derivatives are stable compounds. However, their stability can be affected by factors such as strong acids or bases, high temperatures, and exposure to light, especially in the presence of photosensitizers.

Under strongly acidic conditions, protonation of the nitrogen atom occurs. In the presence of strong oxidizing agents, the methyl group could potentially be oxidized to a carboxylic acid. The chloro group is generally stable but can be susceptible to nucleophilic substitution under certain conditions, as discussed previously.

In the context of research, stability in various solvents is crucial. Isoquinolines are typically soluble in organic solvents. The stability in different solvents can influence reaction outcomes and the long-term storage of the compound. For instance, protic solvents can form hydrogen bonds with the nitrogen atom, which can affect the molecule's photophysical properties and reactivity. mdpi.com Safety data sheets for similar compounds recommend storage in a cool, dry, and well-ventilated place. bjoka-vip.com

Computational and Theoretical Chemistry Studies on 7 Chloro 5 Methylisoquinoline

Structure-Activity Relationship (SAR) Modeling within the Isoquinoline (B145761) Chemical Space

Ligand-Based Molecular Modeling Approaches

Ligand-based molecular modeling is a cornerstone of modern drug design, particularly when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a series of compounds with known activities, it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoquinoline derivatives, these models are crucial for optimizing their therapeutic potential as, for example, kinase inhibitors, anticonvulsants, or antimicrobial agents. plos.orgnih.govnih.govbohrium.com A typical 3D-QSAR study involves aligning a set of molecules and calculating steric and electrostatic fields around them using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). plos.orgnih.gov

For a molecule like 7-Chloro-5-methylisoquinoline, a QSAR model would quantify the impact of its specific substitution pattern.

The chloro group at position 7 is electron-withdrawing and contributes to the molecule's lipophilicity and electrostatic interactions.

The methyl group at position 5 provides steric bulk and is electron-donating through hyperconjugation.

In a hypothetical QSAR study on a series of isoquinoline analogs, these features would be mapped to understand their contribution to activity. For instance, CoMFA contour maps might show that a bulky, electron-donating group at the C5 position enhances activity, while an electronegative group at C7 is favorable for binding. plos.org These models are validated statistically to ensure their predictive power. nih.govresearchgate.net The table below summarizes typical statistical results from a 3D-QSAR study on isoquinoline derivatives, demonstrating the robustness of such models. nih.gov

Interactive Data Table: Statistical Validation of a Sample 3D-QSAR Model for Isoquinoline Derivatives

Parameter Description CoMFA Value CoMSIA Value
Cross-validated correlation coefficient (Leave-One-Out) 0.695 0.641
Non-cross-validated correlation coefficient 0.947 0.933
F-value Fisher test value, indicating statistical significance 165.7 127.4
SEE Standard Error of Estimate 0.221 0.249
r²_pred Predictive correlation coefficient for the external test set 0.875 0.769

This table represents sample data from a 3D-QSAR study on isoquinoline-1,3-dione derivatives as CDK4 inhibitors, illustrating the statistical validation of the models. plos.org

These ligand-based approaches are instrumental in rationally designing novel derivatives of this compound with potentially enhanced biological activity, guiding synthetic efforts toward the most promising candidates. plos.orgjapsonline.com

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. scirp.orgnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. ijbio.comresearchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process known as virtual screening, filtering for molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

There are two primary strategies for generating pharmacophore models:

Ligand-Based Pharmacophore Modeling : This approach is used when the 3D structure of the target is unknown. It involves superimposing a set of known active molecules and extracting their common chemical features. nih.govresearchgate.net

Structure-Based Pharmacophore Modeling : When the crystal structure of the target protein is available (often complexed with a ligand), a pharmacophore model can be derived directly from the key interaction points within the binding site. dovepress.comnih.gov

For isoquinoline scaffolds like this compound, pharmacophore modeling has been successfully applied to discover inhibitors for various targets, including kinases such as MELK, IKK-β, and protein kinase B (Akt). nih.govnih.govacs.org In such a model, the isoquinoline core might serve as a hydrophobic feature or an aromatic ring anchor, while the nitrogen atom could act as a hydrogen bond acceptor. The specific substituents—the chloro group at C7 and the methyl group at C5—would contribute to the hydrophobic and electronic profile required for optimal fitting into the target's binding pocket.

Virtual screening campaigns using such pharmacophore models have identified novel isoquinoline-based chemotypes. nih.gov The process typically involves filtering a database of millions of compounds against the pharmacophore model, followed by further refinement using molecular docking and drug-likeness filters to yield a manageable number of high-potential hits for experimental testing. scirp.orgdovepress.com

Interactive Data Table: Example of a Pharmacophore Model for a Kinase Target

Feature Type Number of Features Role in Binding Potential Contribution from this compound
Aromatic Ring (AR) 2 π-π stacking with aromatic residues (e.g., Phenylalanine) Isoquinoline ring system
Hydrogen Bond Acceptor (HBA) 1 Interaction with donor groups (e.g., backbone NH of Valine) Isoquinoline nitrogen atom
Hydrophobic (HY) 1 Van der Waals interactions in hydrophobic pockets Methyl group, chloro-substituted ring
Exclusion Volumes 18 Define sterically forbidden regions in the binding site Guides the orientation of the entire molecule

This table illustrates a hypothetical pharmacophore model based on features common in kinase inhibitors, applied to the this compound scaffold. ijbio.comresearchgate.netacs.org

Computational Approaches to Regioselectivity and Stereoselectivity in this compound Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the mechanisms of chemical reactions, allowing for the prediction and rationalization of their outcomes, including regioselectivity and stereoselectivity.

Regioselectivity in the synthesis or further functionalization of this compound is governed by the electronic and steric properties of the substituted isoquinoline core. Electrophilic aromatic substitution is a key reaction for modifying such aromatic systems. DFT calculations can predict the most likely site of attack by an electrophile by modeling the reaction pathway and calculating the energies of the intermediates (e.g., σ-complexes) and transition states. nih.gov

For this compound, the regiochemical outcome of a reaction like nitration or further halogenation would be determined by the combined directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus:

The isoquinoline nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack.

The 5-methyl group is an activating, ortho, para-directing group, enhancing reactivity at positions C6 and C8.

The 7-chloro group is a deactivating, ortho, para-directing group.

Computational models can calculate electron density maps (e.g., Fukui functions, molecular electrostatic potential) to visualize the most electron-rich (nucleophilic) centers prone to electrophilic attack. nih.govnih.gov For example, DFT calculations on 8-methylisoquinoline (B3029354) show increased electron density at C5 and C7, directing electrophiles to these positions. Similarly, studies on 4-bromo-1-chloro-7-methylisoquinoline (B1449134) use DFT to rationalize the selective bromination at the C4 position based on calculated electron density. Such studies can resolve the ambiguity arising from competing directing effects and predict the major product with high accuracy. researchgate.net

Interactive Data Table: Predicted Regioselectivity in Electrophilic Substitution of a Model Methylisoquinoline

Position Relative Energy of σ-complex (kcal/mol) Predicted Reactivity
C4 +2.5 Low
C5 0.0 High
C6 +3.1 Low
C8 +1.8 Moderate

This table shows hypothetical DFT-calculated relative energies for intermediates in the electrophilic substitution of a model methylisoquinoline, where a lower energy indicates a more favorable reaction site.

Stereoselectivity becomes relevant when reactions create new chiral centers. While there are no specific computational studies on stereoselective synthesis of this compound derivatives in the provided context, the methodology is well-established. Theoretical studies can predict the stereochemical outcome of a reaction by calculating the transition state energies for all possible stereoisomeric pathways. researchgate.netwhiterose.ac.uk The pathway with the lowest energy barrier corresponds to the major product observed experimentally. This approach is frequently used to understand stereoselectivity in reactions like 1,3-dipolar cycloadditions involving isoquinolinium ylides or enantioselective C-H functionalization reactions catalyzed by chiral transition metal complexes. researchgate.netrsc.org For instance, DFT calculations can elucidate why a particular diastereomer is formed preferentially by analyzing the steric and electronic interactions in the transition state. researchgate.net

Medicinal Chemistry and Biological Activity Research Focusing on the Isoquinoline Scaffold Relevant to 7 Chloro 5 Methylisoquinoline

The Isoquinoline (B145761) Scaffold as a Privileged Structure in Drug Discovery Research

The isoquinoline framework, a heterocyclic aromatic compound, is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. rsc.orgnih.gov This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and its function as a core structural component in numerous synthetic molecules with significant therapeutic value. nih.govnih.govrsc.org The structural diversity and therapeutic importance of isoquinoline-rooted molecules make them a key target for synthetic organic and medicinal chemists. rsc.orgresearchgate.net

Derivatives containing the isoquinoline scaffold have demonstrated a vast array of biological and pharmacological activities. nih.govnih.govnbinno.com These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and enzyme inhibitory actions. nih.govontosight.ai The planar ring system and the potential for substitutions at various positions allow for precise modifications that can modulate biological activity and pharmacokinetic properties, making it a favored template for drug design and lead optimization. nbinno.com The adaptability of the isoquinoline core enables it to interact with a wide range of biological targets, solidifying its status as an invaluable structural framework in modern drug discovery and development. rsc.orgnih.gov At least 38 therapeutic drugs based on the isoquinoline structure are currently in clinical use or undergoing clinical trials for a wide spectrum of diseases. nih.gov

Exploration of Biological Targets and Mechanistic Insights of Action for Related Isoquinoline Derivatives

The broad therapeutic potential of isoquinoline derivatives is a direct result of their ability to interact with a diverse set of biological targets, including enzymes and receptors, and to interfere with critical cellular pathways.

Isoquinoline-based compounds have been identified as potent inhibitors of various enzymes crucial to disease pathogenesis.

Inosine Monophosphate Dehydrogenase (IMPDH): The drug target IMPDH has been a focus of structure-activity relationship (SAR) studies for C-5-substituted isoquinolines. This research led to the identification of several benzylurea (B1666796) derivatives that are potent inhibitors of both Mycobacterium tuberculosis (Mtb) growth and the IMPDH enzyme. nih.gov

Topoisomerase IIα: The anticancer activity of some 1-amino-3-hetarylisoquinolines is attributed to their ability to inhibit topoisomerase I and II. openreviewhub.org Fused pyrrolo[2,1-a]isoquinolines, found in marine lamellarins, have also emerged as remarkably potent topoisomerase inhibitors and cytotoxic agents. rsc.org

Other Enzymes: Various isoquinoline alkaloids have been shown to exert their anticancer effects through the inhibition of enzyme activity. nih.govresearchgate.net For instance, some derivatives have been designed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov

The interaction of isoquinoline derivatives with G-protein-coupled receptors (GPCRs) and other key receptors is a significant area of research.

CXCR4 Receptor: The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR involved in cancer metastasis and HIV entry into cells. nih.govmdpi.com Tetrahydroisoquinoline (THIQ)-based compounds have been developed as potent CXCR4 antagonists. nih.govnih.gov Docking and molecular simulation studies reveal that these antagonists can form key interactions, such as salt bridges, with residues like Asp97 and Glu288 within the receptor's binding pocket. nih.gov The development of these antagonists has focused on improving their absorption, distribution, metabolism, and excretion (ADME) profiles for better oral bioavailability. nih.gov

Isoquinoline derivatives can modulate cellular functions by intervening in fundamental biological pathways.

Heme Detoxification: Quinoline (B57606) and isoquinoline derivatives are known to exhibit antimalarial activity by interfering with the parasite's heme detoxification process in food vacuoles. nih.gov This inhibition of heme detoxification is a critical mechanism of action against Plasmodium parasites. nih.gov

DNA Interaction: The anticancer activity of certain isoquinoline derivatives is based on their interaction with DNA, specifically through intercalation. openreviewhub.org This binding to nucleic acids can lead to the induction of cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net

Neuroinflammation and Oxidative Stress: Isoquinoline alkaloids have demonstrated significant neuroprotective effects by mitigating neuroinflammation and oxidative stress. mdpi.comresearchgate.net These compounds can reduce the production of reactive oxygen species (ROS), activate antioxidant enzymes, and inhibit inflammatory pathways in the brain. mdpi.comnih.gov Oxidative stress and neuroinflammation are intertwined pathological signatures in many neurodegenerative diseases, and the ability of isoquinolines to modulate these pathways highlights their therapeutic potential. mdpi.comnih.gov

Pre-clinical Efficacy Studies of Isoquinoline-Based Compounds

The therapeutic potential of the isoquinoline scaffold is further substantiated by numerous preclinical studies demonstrating its efficacy against a wide range of pathogens and cancer cell lines.

Plasmodium falciparum: Marinoquinoline derivatives have been identified as potent and fast-acting inhibitors of P. falciparum. researchgate.net One lead compound exhibited an IC50 value of 39 nM against the 3D7 strain and 41 nM against the K1 strain. researchgate.net Other quinoline-based compounds have also shown high activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netmdpi.com

Mycobacterium tuberculosis: Isoquinoline derivatives have been investigated for their antimycobacterial properties. nih.gov Nitroxoline, a quinoline derivative, showed excellent in vitro activity against multidrug-resistant M. tuberculosis (MDR-MTB) with a MIC90 of 4 mg/L. frontiersin.org Isoimperatorin, a furanocoumarin, displayed MICs of 100-200 μg/ml against drug-resistant isolates and acted synergistically with first-line anti-TB drugs.

Leishmania: Naphthylisoquinoline alkaloids and their synthetic analogs have shown activity against Leishmania major, with IC50 values for some compounds against promastigotes in the range of 1.29 to 2.61 μg/ml. nih.gov Indolylquinoline derivatives have also proven effective, inhibiting the growth of L. donovani promastigotes and amastigotes in vitro. oup.com Furthermore, 8-hydroxyquinoline (B1678124) demonstrated potent activity against L. martiniquensis promastigotes (IC50 = 1.60 µg/mL) and intracellular amastigotes (IC50 = 1.56 µg/mL). peerj.com

Human Cancer Cell Lines: A vast number of studies have demonstrated the cytotoxic effects of isoquinoline alkaloids and their derivatives against various human cancer cell lines. nih.govnih.gov For example, certain aminoisoquinoline-5,8-quinones derived from L-alanine, L-leucine, and L-phenylalanine showed potent activity with IC50 values ranging from 0.5 to 6.25 μM against cell lines such as T24 (bladder), DU-145 (prostate), and MCF-7 (breast). mdpi.com Extracts containing isoquinoline alkaloids have exhibited higher cytotoxicity against cancer cells than the standard anticancer drug etoposide. nih.gov

Interactive Data Tables

Table 1: In Vitro Activity of Isoquinoline Derivatives Against Pathogens

Compound ClassPathogenStrain(s)Activity MetricPotency
Marinoquinoline DerivativePlasmodium falciparum3D7IC5039 nM
Marinoquinoline DerivativePlasmodium falciparumK1IC5041 nM
NitroxolineMycobacterium tuberculosisMDR IsolatesMIC904 mg/L
IsoimperatorinMycobacterium tuberculosisDrug-ResistantMIC100-200 µg/mL
Naphthylisoquinoline AlkaloidLeishmania majorPromastigotesIC501.29 - 2.61 µg/mL
8-HydroxyquinolineLeishmania martiniquensisPromastigotesIC501.60 µg/mL
8-HydroxyquinolineLeishmania martiniquensisAmastigotesIC501.56 µg/mL

Table 2: In Vitro Cytotoxicity of Isoquinoline Derivatives Against Human Cancer Cell Lines

Compound ClassCell LineCancer TypeActivity MetricPotency
AminoisoquinolinequinoneT24BladderIC500.50 - 6.25 µM
AminoisoquinolinequinoneDU-145ProstateIC500.50 - 6.25 µM
AminoisoquinolinequinoneMCF-7BreastIC500.50 - 6.25 µM
Sanguinaria candensis ExtractFaDuSquamous CellCytotoxicityHigher than Etoposide
Sanguinaria candensis ExtractSCC-25Squamous CellCytotoxicityHigher than Etoposide
Sanguinaria candensis ExtractMCF-7BreastCytotoxicityHigher than Etoposide
Sanguinaria candensis ExtractMDA-MB-231BreastCytotoxicityHigher than Etoposide

In Vivo Efficacy in Murine Models of Disease

The therapeutic potential of isoquinoline derivatives, a class of compounds to which 7-chloro-5-methylisoquinoline belongs, has been substantiated through various studies in murine models of disease. These in vivo investigations are critical for bridging the gap between in vitro activity and clinical applicability, offering insights into the pharmacokinetics, safety, and efficacy of these compounds in a whole-organism setting.

One area where isoquinoline derivatives have shown promise is in cancer therapy. For instance, in a B16-F10 melanoma tumor model, an isoquinoline derivative known as compound 43b demonstrated potent antitumor efficacy with low toxicity. This compound acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are implicated in tumor immune evasion. The study highlighted that compound 43b possessed an acceptable pharmacokinetic profile, which is a crucial factor for its in vivo effectiveness. nih.gov Similarly, in vivo studies conducted in MGC-803 xenograft nude mice suggested that isoquinoline 342 significantly suppresses tumor growth. nih.gov

Beyond cancer, isoquinoline derivatives have been evaluated for their anti-inflammatory properties. In a mouse model of pulmonary inflammation induced by lipopolysaccharide (LPS), a 6-aminoquinazoline derivative, structurally related to isoquinolines, was found to reduce the level of tumor necrosis factor-alpha (TNF-α) in bronchoalveolar lavage fluid by approximately 50% compared to control mice. nih.gov This demonstrates the potential of the broader quinoline and isoquinoline scaffold in modulating inflammatory responses in vivo.

Furthermore, the isoquinoline alkaloid papaverine (B1678415) has been shown to improve cognitive impairment in a Huntington's disease mouse model. mdpi.com This effect is attributed to its selective inhibition of phosphodiesterase 10A (PDE10A), leading to increased phosphorylation of key proteins involved in synaptic plasticity. mdpi.com Another isoquinoline alkaloid, berberine, has demonstrated neuroprotective effects in various animal models of Alzheimer's disease by modulating multiple apoptotic pathways. mdpi.com

The following table summarizes key findings from in vivo studies of isoquinoline derivatives in murine models:

Compound/DerivativeMurine ModelDisease AreaKey In Vivo Finding
Compound 43b B16-F10 MelanomaCancerPotent antitumor efficacy with low toxicity. nih.gov
Isoquinoline 342 MGC-803 XenograftCancerSignificant suppression of tumor growth. nih.gov
6-Aminoquinazoline LPS-induced Pulmonary InflammationInflammation~50% reduction of TNF-α in bronchoalveolar lavage fluid. nih.gov
Papaverine Huntington's Disease ModelNeurological DiseaseImproved cognitive impairment. mdpi.com
Berberine Alzheimer's Disease ModelsNeurological DiseaseSignificant reduction in cognitive deterioration. mdpi.com

These studies underscore the therapeutic potential of the isoquinoline scaffold in a range of diseases and highlight the importance of in vivo models in validating the pharmacological activity of compounds like this compound.

Impact of Halogenation and Methylation on Bioactivity within the Isoquinoline Framework

The biological activity of isoquinoline-based compounds is significantly influenced by the nature and position of substituents on the core scaffold. Halogenation, particularly chlorination, and methylation are common modifications employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The "Magic Chloro" Effect and its Pharmacological Implications

The introduction of a chlorine atom, often referred to as the "magic chloro" effect, can have profound and beneficial effects on the pharmacological profile of a molecule. chemrxiv.org This is due to a combination of electronic and steric factors, as well as the ability of chlorine to participate in halogen bonding, a type of non-covalent interaction with biological macromolecules. chemrxiv.org

In the context of heterocyclic scaffolds like isoquinoline, a chloro substituent can alter the molecule's lipophilicity, metabolic stability, and binding affinity to its target. For example, in a series of cinnoline (B1195905) derivatives, which are structurally related to isoquinolines, 6-chloro and 7-chloro substituted compounds were found to be the most potent antibacterial and antifungal agents, respectively. nih.gov This highlights the significant impact of the chlorine atom's position on the spectrum of biological activity.

The versatility of the chloro group is also evident in its ability to act as a bioisostere for other functional groups. It can mimic electron-donating groups, electron-withdrawing groups, and even quasi-electron-neutral groups like a methyl group, depending on the specific molecular context. chemrxiv.org This "chameleon-like" character makes it a valuable tool for medicinal chemists in optimizing lead compounds. For instance, the 7-chloroquinoline (B30040) scaffold is a privileged structure for anti-parasitic activity. chemrxiv.org

Positional Effects of Substituents on Biological Activity

Studies on substituted isoquinolines and quinazolines as potential anti-inflammatory agents have shown that ring substituents such as fluoro, bromo, and nitro on the isoquinoline ring resulted in a significant loss of activity. nih.gov This suggests that the electronic and steric properties of the substituent, as well as its position, are finely tuned for optimal interaction with the biological target.

In the development of inhibitors for tumor necrosis factor-alpha (TNF-α), it was found that certain substitutions on the quinazoline (B50416) ring, a related heterocyclic system, led to potent inhibitors, while others diminished activity. nih.gov For example, 6- and 7-aminoquinazoline derivatives were potent inhibitors, whereas other substitutions were detrimental. nih.gov This underscores the importance of a systematic exploration of the positional effects of substituents to establish a clear structure-activity relationship.

The following table illustrates the impact of substituent position on the biological activity of heterocyclic compounds:

ScaffoldSubstituent PositionBiological Activity
Cinnoline6-ChloroPotent antibacterial activity. nih.gov
Cinnoline7-ChloroPotent antifungal activity. nih.gov
Quinazoline6-AminoPotent TNF-α inhibition. nih.gov
Quinazoline7-AminoPotent TNF-α inhibition. nih.gov
IsoquinolineFluoro, Bromo, NitroSignificant loss of anti-inflammatory activity. nih.gov

The precise positioning of the chloro and methyl groups in this compound is therefore expected to play a crucial role in defining its unique biological properties.

Advanced Structure-Activity Relationship (SAR) Studies to Optimize Biological Profiles

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com Through the iterative process of designing, synthesizing, and testing analogs of a lead compound, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

For the isoquinoline scaffold, numerous SAR studies have been conducted to elucidate the impact of various substituents on different biological activities. For instance, in the development of antitumor agents, a series of substituted isoquinolin-1-ones were synthesized and evaluated. nih.gov These studies help in identifying the pharmacophore, which is the essential arrangement of functional groups responsible for the biological activity.

Advanced SAR studies often employ computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, to complement experimental data. oncodesign-services.com These in silico techniques can help predict the activity of novel compounds, rationalize observed SAR trends, and guide the design of more potent and selective analogs.

A critical aspect of SAR is understanding the role of each part of the molecule. For example, in a study of spautin-1 analogs, the quinazoline core was replaced with quinoline and isoquinoline to determine the importance of the nitrogen atom's position for activity. mdpi.com It was found that the nitrogen at the 1-position of the isoquinoline ring appeared to be crucial for the observed biological effect. mdpi.com

Furthermore, SAR studies can reveal that even small modifications can have a dramatic impact. For example, the substitution of the anilino N4 in 4-anilino-quinazolines with a methyl group resulted in a significant loss of inhibitory activity, indicating that this position is intolerant to substitution.

The table below provides examples of SAR findings for isoquinoline and related heterocyclic scaffolds:

ScaffoldModificationImpact on Biological Activity
Isoquinolin-1-oneO-(3-hydroxypropyl) substitutionEnhanced antitumor activity. nih.gov
QuinazolineReplacement of quinazoline core with quinoline/isoquinolineDetermined the importance of nitrogen position for activity. mdpi.com
4-Anilino-quinazolineN-methylation of anilino N4Poor inhibitory activity.

Analytical Methodologies for the Research and Characterization of 7 Chloro 5 Methylisoquinoline

Chromatographic Separation and Purification Techniques

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of 7-chloro-5-methylisoquinoline and related isomers, GC, particularly when coupled with Mass Spectrometry (GC-MS), is invaluable for assessing the purity of a sample and identifying components within a mixture.

The principle of GC involves a carrier gas flowing through a heated column containing a stationary phase. When a sample mixture is injected, its components are separated based on their differential partitioning between the mobile gas phase and the stationary phase. Factors such as boiling point and polarity influence the retention time—the time it takes for a compound to travel through the column.

In the analysis of isoquinoline (B145761) derivatives, GC-MS can effectively resolve isomers. For instance, the analysis of a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701) demonstrates the capability of GC-MS to separate structurally similar compounds, showing distinct peaks for each isomer in the chromatogram. researchgate.net This same principle applies to the analysis of this compound, where the technique would be used to confirm its presence and purity in a reaction mixture, with the mass spectrometer providing definitive structural information based on the fragmentation pattern of the molecule.

A typical GC-MS method for analyzing heterocyclic compounds like this compound would involve:

Injection: A small volume of the sample, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column coated with a stationary phase (e.g., a polysiloxane). The separation is achieved by programming the oven temperature to ramp up, allowing compounds to elute based on their boiling points and interactions with the stationary phase.

Detection: As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

This technique is essential for quality control during synthesis and for quantitative analysis in various research applications. nih.gov

Column Chromatography for Isolation and Purification

Column chromatography is a fundamental and widely used method for the isolation and purification of individual chemical compounds from a mixture. For this compound, this technique is critical for obtaining a pure sample from a crude reaction mixture following its synthesis. The process relies on the differential adsorption of compounds to a solid stationary phase as a solvent (the mobile phase) is passed through it.

Flash column chromatography, a rapid version of this technique, is commonly employed. rsc.orgdurham.ac.uk In a typical procedure, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel. The crude product mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column under pressure. Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent.

For the purification of isoquinoline derivatives, a common approach involves using a non-polar solvent system, such as a mixture of petroleum ether (or hexanes) and ethyl acetate, with the polarity gradually increased to elute compounds with stronger interactions with the silica gel. rsc.orgchemicalbook.com The separation is monitored by collecting fractions of the eluent and analyzing them using a technique like Thin Layer Chromatography (TLC).

Parameter Description Typical Application for Isoquinoline Derivatives
Stationary Phase The solid adsorbent material packed in the column.Silica Gel chemicalbook.com
Mobile Phase (Eluent) The solvent or solvent mixture that flows through the column.Hexanes/Ethyl Acetate mixtures durham.ac.uk
Technique The method of applying the mobile phase.Flash Chromatography (using pressure)
Monitoring Method used to track the separation of compounds.Thin Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC), a more advanced form of column chromatography, can also be utilized for both analytical and preparative-scale purification of related compounds, offering higher resolution and efficiency. sielc.com

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structural Elucidation

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique is crucial for unambiguously confirming the structure of this compound, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For related 7-chloroquinoline (B30040) derivatives, X-ray diffraction analysis has been instrumental in confirming their molecular structures. asianpubs.orgresearchgate.net These studies reveal detailed structural information, such as the planarity of the quinoline (B57606) ring system and the conformation of substituent groups. mdpi.com For example, in the crystal structure of a 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, analysis showed a distortion from planarity in the quinoline double-ring and a chair conformation for the piperazinyl ring. mdpi.com Such detailed structural insights are vital for understanding the molecule's physical properties and for structure-activity relationship studies. unimi.it

Key Data from Crystallographic Studies of a Related 7-Chloroquinoline Derivative: mdpi.com

Structural Feature Observation
Quinoline Ring System Shows a slight distortion from planarity.
Intermolecular Interactions Stabilized by strong π–π interactions involving the chloro-benzene rings.

| Centroid–Centroid Distance | 3.96 Å between stacked aromatic rings. |

This level of detail is unattainable by most other analytical methods and serves as the gold standard for structural confirmation.

Advanced Analytical Techniques for Metabolite Identification and Quantification in Research Models

When a compound like this compound is studied in biological systems, it may be metabolized into various other chemical forms. Identifying and quantifying these metabolites is essential for understanding its biological activity, efficacy, and potential biotransformation pathways. This requires highly sensitive and selective advanced analytical techniques.

The primary tool for metabolite identification is liquid chromatography-mass spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS). This approach combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry.

In a typical metabolite study, a biological sample (e.g., plasma, urine, or cell lysate) from a research model exposed to the parent compound is first processed to extract potential metabolites. This extract is then injected into an LC-MS/MS system.

Chromatographic Separation (LC): The components of the extract are separated on an HPLC column, typically a reverse-phase column. sielc.com

Mass Spectrometric Detection (MS): As each component elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio is measured. This allows for the detection of potential metabolites, which will have different masses than the parent compound (e.g., due to hydroxylation, demethylation, or conjugation).

Structural Elucidation (MS/MS): Ions of interest are then selected and fragmented within the mass spectrometer. The resulting fragmentation pattern provides structural clues that help to identify the metabolite.

While specific metabolite studies on this compound are not extensively documented, research on analogous 7-chloroquinoline derivatives in anticancer and antimalarial studies provides a framework for how such investigations would proceed. nih.govresearchgate.net The NCI-60 screen, for example, involves extensive molecular characterization of compounds, including metabolome analysis, to understand their mechanisms of action. nih.gov Techniques like ESI-MS/MS have been used to characterize other synthesized 7-chloroquinoline derivatives, demonstrating their utility for structural analysis in complex mixtures. researchgate.net

Applications of 7 Chloro 5 Methylisoquinoline in Advanced Synthetic Chemistry Research

Hypothetical Role as a Precursor in Complex Molecule and Natural Product Total Synthesis

In the synthesis of complex molecules and natural products, simple, functionalized heterocyclic cores serve as foundational starting materials. A compound like 7-Chloro-5-methylisoquinoline could theoretically be employed in multi-step syntheses. The chlorine atom at the 7-position is a versatile functional handle, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The methyl group at the 5-position can influence the reactivity of the benzene (B151609) ring and can itself be a site for further functionalization through radical bromination. thieme-connect.de

While no specific total syntheses employing this compound are documented in the search results, the general strategy is well-precedented for the broader isoquinoline (B145761) class.

Table 1: Potential Reactions for Modifying this compound in a Synthetic Context

Reaction Type Reagents & Conditions Potential Outcome
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Arylation at the C-7 position
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Amination at the C-7 position
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynylation at the C-7 position

This table is illustrative of general isoquinoline chemistry and does not represent documented reactions for this compound.

Potential as a Building Block for the Construction of Novel Heterocyclic Systems

Heterocyclic building blocks are fundamental components in the design of new molecular entities. sigmaaldrich.commoldb.comsrdorganics.com The this compound scaffold could serve as a template for constructing more complex, fused heterocyclic systems. For example, the nitrogen atom in the isoquinoline ring can be quaternized and subsequently used in cycloaddition reactions. Furthermore, functional groups could be introduced onto the carbocyclic ring, which could then participate in intramolecular cyclization reactions to form polycyclic aromatic systems. The development of new synthetic methods often relies on the availability of diverse and uniquely functionalized starting materials. researchgate.net

Theoretical Utilization in Scaffold-Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to optimize lead compounds for improved potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govdrughunter.comresearchgate.netnih.gov

Scaffold Hopping: In this strategy, the core molecular architecture of a known active compound is replaced by a different scaffold that maintains a similar spatial arrangement of key binding groups. The this compound core could theoretically be used to replace other bicyclic heteroaromatic scaffolds, such as quinoline (B57606), quinazoline (B50416), or indole, in an effort to discover novel intellectual property or improve drug-like properties.

Bioisosteric Replacement: This involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. The chlorine atom of this compound, for instance, could be considered a bioisostere for other groups like a trifluoromethyl group or a cyano group, influencing properties like lipophilicity and metabolic stability.

While these concepts are fundamental to modern drug design, their specific application using this compound is not described in the available literature.

Speculative Development of Novel Chemical Reagents and Catalysts Based on the Isoquinoline Scaffold

The isoquinoline framework is a component of various ligands used in transition-metal catalysis. The nitrogen atom can act as a coordination site for a metal center. It is conceivable that this compound could be elaborated into a chiral ligand for asymmetric catalysis. For instance, functionalization at the C-1 position or at the methyl group could introduce a coordinating group, which, in conjunction with the isoquinoline nitrogen, could form a bidentate ligand. However, there are no specific reports of reagents or catalysts being developed from this particular compound.

Future Directions and Emerging Research Avenues for 7 Chloro 5 Methylisoquinoline

Development of Sustainable Synthetic Pathways and Green Chemistry Innovations

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net The future of synthesizing 7-Chloro-5-methylisoquinoline and its derivatives is increasingly geared towards sustainable and environmentally benign methodologies, aligning with the principles of green chemistry.

Key research focuses include:

Transition-Metal Catalysis: Recent advancements have highlighted the efficacy of transition-metal-catalyzed reactions, such as those using rhodium(III) or ruthenium catalysts, for the efficient construction of the isoquinoline core. researchgate.netchemistryviews.org These methods often proceed under milder conditions and can offer high atom economy. Future work will likely adapt these catalytic systems for the specific regioselective synthesis of this compound, potentially reducing the need for harsh reagents and multiple protection/deprotection steps.

C-H Activation: Direct C-H bond activation and annulation strategies represent a powerful tool for building molecular complexity efficiently. chemistryviews.org Research into rhodium(III)-catalyzed C-H activation using environmentally friendly solvents like biomass-derived ethanol (B145695) is a promising route for creating isoquinoline structures without the need for stoichiometric external oxidants. chemistryviews.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in isoquinoline synthesis. mdpi.com This technology, when combined with green solvents or catalyst systems, offers a pathway for rapid and sustainable production of compound libraries for screening.

Flow Chemistry: Continuous flow processing is another emerging trend that allows for safer, more scalable, and highly controlled synthesis. Developing flow chemistry protocols for the synthesis of this compound could enhance production efficiency and minimize environmental impact.

Green Chemistry ApproachPotential Advantage for this compound SynthesisRelated Research Finding
Rhodium(III)-Catalyzed C-H Activation Use of biomass-derived ethanol as a solvent, elimination of external oxidants, mild reaction conditions (room temperature). chemistryviews.orgA mild and convenient synthesis of 3,4-unsubstituted isoquinolones has been developed using a rhodium(III) complex in ethanol. chemistryviews.org
Microwave-Assisted Synthesis Rapid, energy-efficient, and sustainable approach, often used with recyclable catalysts. researchgate.netAn atom-efficient synthesis of isoquinolines and isoquinolinones has been reported using a recyclable ruthenium catalyst in PEG Media assisted by microwave energy. researchgate.net
Flow Chemistry and Continuous Processing Enhanced safety, scalability, and process control. Flow chemistry is noted as an emerging trend in new methods for isoquinoline synthesis.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mit.edunih.govnih.gov These computational tools can be powerfully applied to the study of this compound.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of known chemical compounds and their biological activities to predict the properties of new, untested molecules. nih.govnih.gov For this compound, AI models could predict its potential biological targets, toxicity, solubility, and bioavailability, thereby prioritizing the most promising derivatives for synthesis and experimental testing. nih.gov

Virtual Screening: AI-driven platforms can screen vast virtual libraries of isoquinoline derivatives against specific biological targets far more rapidly than traditional high-throughput screening. nih.gov This allows researchers to identify novel hits based on the this compound scaffold with a higher probability of success.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with optimized properties. nih.gov These models could be used to generate novel isoquinoline structures based on the this compound framework that are predicted to have high potency and selectivity for a desired biological target. nih.gov

Synthesis Planning: AI tools are also being developed to assist in planning the most efficient and cost-effective synthetic routes for target molecules. mit.edu An algorithmic framework can identify optimal molecular candidates by minimizing synthetic cost while maximizing the likelihood of desired properties. mit.edu

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction ML algorithms analyze structure-activity relationships to forecast physicochemical and biological properties. nih.govReduces time and cost by prioritizing derivatives with favorable drug-like properties for synthesis.
Target Identification AI analyzes complex biological data to identify and validate novel therapeutic targets for a given compound. nih.govUncovers new potential therapeutic applications beyond initial hypotheses.
Generative Design Deep learning models generate novel molecular structures optimized for specific targets and properties. nih.govCreates innovative and highly potent analogues that might not be conceived through traditional medicinal chemistry.
Synthesis Route Optimization AI algorithms predict optimal reaction pathways, considering factors like cost, yield, and sustainability. mit.eduStreamlines the chemical synthesis process, making it more efficient and economical.

Advanced Computational Modeling for Rational Design and Optimization of Isoquinoline Derivatives

Alongside AI, traditional computational chemistry methods remain indispensable for the rational design and optimization of drug candidates. researchgate.netopenmedicinalchemistryjournal.compatsnap.com These physics-based simulations provide detailed, atom-level insights into molecular interactions.

Molecular Docking: This technique predicts how a molecule like this compound binds to the three-dimensional structure of a target protein. patsnap.com Docking studies can help elucidate its mechanism of action, explain observed structure-activity relationships, and guide the design of new derivatives with improved binding affinity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. patsnap.com This can help validate docking results and provide a more dynamic picture of the binding event.

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) and other QM methods can be used to accurately calculate the electronic properties of this compound, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). researchgate.net This information is crucial for understanding its reactivity and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com For a library of this compound analogues, QSAR can identify the key structural features that contribute to their potency, guiding the rational design of more effective compounds.

Computational MethodPurpose in Drug DesignApplication to this compound
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. patsnap.comTo identify likely protein targets and guide modifications to improve binding interactions. nih.gov
Molecular Dynamics (MD) Simulates the dynamic behavior and stability of the ligand-protein complex. patsnap.comTo assess the stability of the binding pose predicted by docking and understand the flexibility of the complex. researchgate.net
Density Functional Theory (DFT) Analyzes electronic structure, geometry, and reactivity. researchgate.netTo understand the compound's intrinsic chemical properties that govern its biological interactions.
QSAR Modeling Correlates chemical structure with biological activity. patsnap.comTo build predictive models for designing new analogues with enhanced therapeutic activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.